molecular formula C15H16ClNO3 B11816399 1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid

1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid

Cat. No.: B11816399
M. Wt: 293.74 g/mol
InChI Key: FAWKEDOABDTXJB-UHFFFAOYSA-N
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Description

1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid is a chemical compound with the molecular formula C15H16ClNO3 and a molecular weight of 293.75 g/mol . This compound is characterized by the presence of a piperidine ring, a chlorophenyl group, and a prop-2-enoyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid typically involves the reaction of 4-chlorobenzaldehyde with piperidine-2-carboxylic acid under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated under reflux for several hours to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H16ClNO3

Molecular Weight

293.74 g/mol

IUPAC Name

1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C15H16ClNO3/c16-12-7-4-11(5-8-12)6-9-14(18)17-10-2-1-3-13(17)15(19)20/h4-9,13H,1-3,10H2,(H,19,20)

InChI Key

FAWKEDOABDTXJB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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